molecular formula C45H65CoN10O8+2 B1262206 Cobyric acid

Cobyric acid

Cat. No. B1262206
M. Wt: 933 g/mol
InChI Key: BORCAUPXFYNHHW-OKJGWHJPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cobyric acid is a cobalt-corrinoid hexaamide. It derives from a cob(III)yrinic acid, a cob(II)yrinic acid and a cobyrinic acid.

Scientific Research Applications

Biosynthetic Pathways and Derivatives

Cobyric acid serves as a pivotal starting material for generating vitamin B12 analogs and antagonists, underscoring its utility in biosynthetic studies. Its preparation from vitamin B12 through hydrolysis highlights its fundamental role in understanding the biosynthesis of corrinoids and the formation of cobinamide, a critical intermediate in vitamin B12 biosynthesis (Renz, 1971).

Structural Insights and Synthetic Challenges

The crystal structure of cobyric acid has been elucidated, providing detailed insights into its molecular geometry and the arrangement of its side chains. This structural information is crucial for synthetic efforts aimed at replicating or modifying this complex molecule (Venkatesan et al., 1971). The total synthesis of cobyric acid represents a significant achievement in organic chemistry, illustrating the challenges and innovations in constructing such a complex natural product. The historical development of its synthesis, marked by the contributions of Woodward and Eschenmoser, and later advancements, showcase the ongoing pursuit of synthetic mastery in this area (Riether & Mulzer, 2003).

Functional Characterization and Enzymatic Studies

The functional characterization of genes involved in the conversion of uroporphyrinogen III into cobyrinic acid a,c-diamide, a precursor to cobyric acid, illuminates the genetic underpinnings of vitamin B12 biosynthesis. This research not only unravels the roles of specific genes but also demonstrates the possibility of engineering microorganisms for corrinoid production, opening avenues for biotechnological applications (Raux et al., 1998).

properties

Product Name

Cobyric acid

Molecular Formula

C45H65CoN10O8+2

Molecular Weight

933 g/mol

IUPAC Name

cobalt(3+);3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoic acid

InChI

InChI=1S/C45H66N10O8.Co/c1-21-36-24(10-13-30(47)57)41(3,4)28(53-36)18-27-23(9-12-29(46)56)43(6,19-33(50)60)39(52-27)22(2)37-25(11-14-31(48)58)44(7,20-34(51)61)45(8,55-37)40-26(17-32(49)59)42(5,38(21)54-40)16-15-35(62)63;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H14,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1

InChI Key

BORCAUPXFYNHHW-OKJGWHJPSA-M

Isomeric SMILES

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N.[Co+3]

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O.[Co+3]

synonyms

cobyric acid
diaquacobyric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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